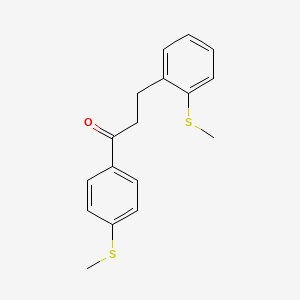

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone

Vue d'ensemble

Description

The compound "4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives, which are sulfur-containing heterocyclic compounds that have significant importance in material science and pharmaceuticals due to their diverse applications and biological activities . Thiophene derivatives have been reported to exhibit antibacterial, antifungal, antioxidant, antiviral, and antiproliferative properties, among others .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was accomplished by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol . Another example is the synthesis of 3,4-Bis(trimethylsilyl)thiophene through routes such as 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reaction . These methods highlight the versatility of thiophene chemistry and the potential for creating a wide array of substituted thiophenes, including the target compound "4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone" through similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of a related compound, 1,1'-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone, was determined using single-crystal X-ray diffraction, revealing weak intermolecular hydrogen bonding interactions in its crystal packing . Such structural analyses are essential for understanding the reactivity and interaction of thiophene derivatives, including "4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone".

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the compound 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene was synthesized and reacted with N-phenylmaleimide to yield exo and endo adducts, demonstrating the reactivity of thiophene derivatives towards cycloaddition reactions . These reactions are indicative of the potential transformations that "4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone" may undergo, expanding its application scope.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are characterized using various techniques. The electrochemical polymerization of a thiophene-based monomer was studied, and its electrical conductivity was measured, indicating the potential of thiophene derivatives in electronic applications . Additionally, the solubility and thermal properties of these compounds can be assessed using techniques like TG-DTA and DSC . These properties are important for the practical application of "4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone" in various fields.

Applications De Recherche Scientifique

Photodegradation Studies

The study on the photodegradation of 4-Thiomethyl-N-methylphenylcarbamate, a compound closely related to 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, reveals insights into its stability and degradation products under light exposure. Huckel Molecular Orbital calculations predicted major photodegradation products, indicating the compound's behavior under environmental conditions (Addison & Cote, 1992).

Synthesis and Applications in Material Science

Research on the synthesis of 4-Benzyloxy propiophenone showcases its importance as an active pharmaceutical intermediate (API), demonstrating the compound's significance in drug production. The novel synthesis approach emphasizes green chemistry principles, aiming at waste minimization and improved reaction selectivity (Yadav & Sowbna, 2012).

Crystal Structure Analysis

The crystal structure analysis of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone contributes to the understanding of molecular configurations and the impact on material properties. Such studies are crucial for the development of new materials with desired characteristics (Nagaraju et al., 2018).

Liquid Crystals and Polymer Research

Investigations into liquid crystals with a thiomethyl end group offer insights into the mesogenic properties and potential applications of such materials in display technologies. This research highlights the importance of terminal groups in determining the physical properties of liquid crystals (Goulding et al., 1995).

Electroactive Polymers

The development of electroactive phenol-based polymers through oxidative polycondensation reactions illustrates the potential of thiomethyl-containing compounds in creating materials with specific electrical properties. Such materials are relevant for applications in electronics and sensing devices (Kaya & Aydın, 2012).

Environmental and Biological Imaging

A study on a two-photon fluorescent probe for thiophenols highlights the utility of thiomethyl-related compounds in environmental monitoring and biological imaging. This work demonstrates the ability to detect thiophenols with high sensitivity and selectivity, showcasing the compound's applications beyond material science and pharmaceuticals (Liu et al., 2015).

Safety And Hazards

Propriétés

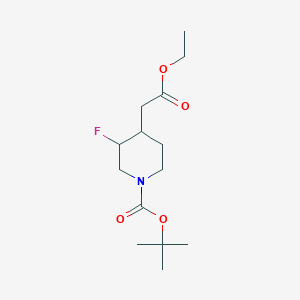

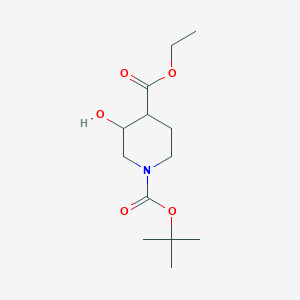

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZMMXPUOXVLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644318 | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone | |

CAS RN |

898754-51-3 | |

| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)